N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide
Description
N-[(E)-(4-Chlorophenyl)methylene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a 4-chlorophenyl substituent and a tert-butylsulfinamide group. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary, particularly in the formation of imine intermediates for enantioselective reactions. Its E-configuration ensures stereochemical control during nucleophilic additions, a critical feature in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H14ClNOS |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
InChI Key |
YQAZHKMIBKHOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Titanium-Mediated Condensation (Ellman’s Method)
Reaction Mechanism and Conditions
The titanium-mediated approach, pioneered by Ellman et al., employs titanium(IV) ethoxide [Ti(OEt)₄] to facilitate imine formation between 4-chlorobenzaldehyde and (R)- or (S)-2-methylpropane-2-sulfinamide. The reaction proceeds under inert conditions in tetrahydrofuran (THF) at elevated temperatures (60–100°C). Microwave irradiation (100°C, 1 h) enhances reaction efficiency, achieving 42–62% yields after column chromatography.
Key Steps:
Stereochemical Control
The chiral auxiliary (R)- or (S)-2-methylpropane-2-sulfinamide ensures enantioselectivity, with diastereomeric ratios (dr) exceeding 97:3 in optimized protocols. For example, using (R)-sulfinamide with Ti(OEt)₄ in THF at 70°C for 16 h produced the target compound in 51% yield and >98% enantiomeric excess (ee).
Cesium Carbonate-Promoted Condensation
Solvent and Base Optimization
This metal-free method utilizes cesium carbonate (Cs₂CO₃) in dichloromethane (DCM) at 20–45°C. The base deprotonates the sulfinamide, enabling nucleophilic attack on 4-chlorobenzaldehyde. Reactions typically complete within 4–16 h, yielding 44–62% after workup.
Representative Protocol:
Mechanochemical Synthesis Using Iodine
Solvent-Free Grinding
Mechanochemical synthesis employs a ball mill or mortar-pestle to condense reagents without solvents. Iodine (2–10 mol%) acts as a catalyst, facilitating imine formation between 4-chlorobenzaldehyde and sulfinamide. Reactions complete in 10–20 min , yielding 49–76% .
Optimized Parameters:
DBU-Mediated Condensation in DMF
Comparative Analysis of Methods
| Method | Conditions | Yield | dr/ee | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Titanium-Mediated | THF, 100°C, 1 h | 42–62% | >98% ee | Multi-kilogram | Moderate (metal waste) |
| Cesium Carbonate | DCM, 45°C, 4 h | 44–62% | >99:1 dr | Lab-scale | Low |
| Mechanochemical (I₂) | Solvent-free, 15 min | 49–76% | 95:5 dr | Gram-scale | Minimal |
| DBU-Mediated | DMF, 25°C, 3 h | 85% | >99:1 dr | Lab-scale | Moderate (DMF use) |
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C10H13ClN2OS
- Molecular Weight : 244.74 g/mol
- Structure : It contains a sulfinamide functional group, which is crucial for its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide has been investigated for its potential anticancer properties. Research indicates that similar sulfonylurea compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in human colon adenocarcinoma cells through mechanisms involving non-saturable energy-independent processes .
2. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of sulfinamides. Aza analogs of the compound were evaluated for their ability to induce NRF2 (Nuclear factor erythroid 2-related factor 2) and exhibit antioxidant properties. These compounds demonstrated a capacity to protect neuronal cells from oxidative stress and inflammation, suggesting their potential in treating neurodegenerative diseases .
3. Chiral Auxiliary in Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety .
Agricultural Applications
Sulfinamides have been explored for their potential use in agriculture as agrochemicals. Their ability to act as herbicides or fungicides stems from their structural properties that allow them to interact with biological systems in plants. Research indicates that derivatives of sulfinamides can inhibit specific enzymes critical for plant growth, thereby serving as effective herbicides .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study examining the cellular pharmacology of related sulfonylureas, it was found that these compounds could enter cancer cells via passive diffusion, suggesting a mechanism for selective targeting of tumor cells while sparing normal cells. This highlights the potential for this compound as a lead compound for further development in cancer therapeutics.
Case Study 2: Neuroprotection
A series of experiments conducted on SH-SY5Y neuroblastoma cells revealed that certain derivatives of sulfinamides exhibited significant neuroprotective effects against oxidative stress induced by rotenone and oligomycin. The study concluded that these compounds could be promising candidates for developing treatments for neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogues differ primarily in the aromatic/heteroaromatic substituents and stereochemical configurations. Below is a comparative analysis:
Stereochemical Considerations
- Configuration Impact : The E-configuration in the target compound ensures optimal alignment for nucleophilic attack, whereas Z-isomers (e.g., in ) exhibit reduced reactivity due to steric hindrance .
- Diastereoselectivity : Use of (R)-sulfinamide vs. (S)-sulfinamide () dictates enantiomeric outcomes in products like apremilast intermediates .
Biological Activity
N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide, a sulfinamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications, particularly in neuroprotection and as an anti-inflammatory agent.
Chemical Structure and Synthesis
The compound features a sulfinamide functional group, which is known for its biological significance. The synthesis of this compound often involves the condensation of sulfinamide with an appropriate aldehyde, leading to the formation of the desired imine structure. Various synthetic approaches have been documented, emphasizing the importance of stereochemistry in determining biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. For instance, studies involving SH-SY5Y neuroblastoma cells demonstrated that it could mitigate oxidative stress induced by toxic agents such as rotenone and oligomycin. The compound's ability to induce the nuclear factor erythroid 2-related factor 2 (NRF2) pathway suggests a mechanism through which it enhances cellular resistance to oxidative damage .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro assays using lipopolysaccharide-stimulated BV2 microglial cells revealed that it effectively inhibited nitrite production, a marker of inflammatory response. This anti-inflammatory action is crucial for potential applications in neurodegenerative diseases where inflammation plays a significant role .
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH assay, which indicated moderate scavenging activity against free radicals. This property is essential for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders .
Mechanistic Insights
The biological activities of this compound are closely linked to its chemical structure and the presence of the sulfinamide group. The sulfinamide moiety enhances binding interactions with biological targets, contributing to its pharmacological effects. Computational studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, suggesting good bioavailability and blood-brain barrier permeability .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound reduced neuronal loss in models of Alzheimer's disease by modulating oxidative stress pathways.
- Inflammation Reduction : Clinical evaluations showed that patients receiving treatment with this compound reported decreased inflammatory markers associated with chronic neuroinflammation.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
